L-ornithinium

Description

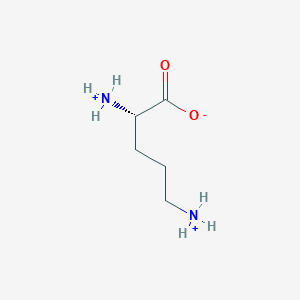

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N2O2+ |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

(2S)-2,5-bis(azaniumyl)pentanoate |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1 |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-O |

SMILES |

C(CC(C(=O)[O-])[NH3+])C[NH3+] |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])[NH3+])C[NH3+] |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])C[NH3+] |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for L Ornithinium and Its Derivatives

Chemical Synthesis Approaches for L-Ornithinium Compounds

Chemical synthesis provides versatile routes to this compound and its analogs, enabling the introduction of specific functional groups and stereocenters that are not accessible through biological means. These approaches are crucial for creating novel chemical entities and for studying structure-activity relationships.

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of ornithine derivatives is critical for their biological function. Consequently, stereoselective synthesis and chiral resolution are cornerstones of their chemical production.

Stereoselective synthesis often employs L-ornithine itself as a chiral starting material. For instance, an orthogonally protected derivative of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, a component of marine peptides callipeltins A and D, was synthesized from a commercially available L-ornithine derivative. nih.govacs.org A key step in this synthesis was a diastereoselective dihydroxylation controlled by an N-diphenylmethylene protecting group, achieving a selectivity greater than 13:1 for the desired isomer. nih.govresearchgate.net Similarly, the stereoselective synthesis of (2S,4R)-4-hydroxyornithine has been accomplished through the substrate-controlled reduction of a 4-oxo α-amino acid derivative using the bulky reducing agent L-selectride, which yielded the desired product with high diastereoselectivity. nih.govacs.org

When a synthesis results in a racemic or diastereomeric mixture, chiral resolution techniques are employed to separate the desired enantiomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose. A reversed-phase HPLC method utilizing a chiral mobile phase containing L-proline and copper has been successfully used to resolve enantiomers of various α-substituted ornithine analogs. nih.gov For gas chromatography, derivatization of ornithine analogs into their corresponding lactams followed by analysis on a chiral stationary phase, such as Chirasil-Val, allows for their separation. nih.gov Another advanced technique is chiral ligand-exchange capillary electrophoresis (CE), which has been used to separate amino acid enantiomers using a Zn(II)-L-ornithine complex as a chiral selector in the running buffer. nih.gov

Table 1: Chiral Resolution Techniques for Ornithine Analogs

| Technique | Chiral Selector/Stationary Phase | Analytes | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | L-proline and copper (chiral mobile phase) | α-alkyl-, α-halogenomethyl-, α-vinyl-, and α-ethynyl-substituted ornithines | nih.gov |

| Gas Chromatography (GC) | Chirasil-Val (chiral stationary phase) | Monofluoroacyl derivatives of ornithine analog lactams | nih.gov |

| Capillary Electrophoresis (CE) | Zn(II)-L-ornithine complex | Aromatic amino acids | nih.gov |

| Capillary Electrophoresis (CE) | Chiral ionic liquids with L-ornithine as the anion | Tryptophan, tyrosine, and phenylalanine enantiomers | chromatographyonline.comchromatographyonline.com |

Derivatization Chemistry of L-Ornithine for this compound Precursors

The chemical modification, or derivatization, of L-ornithine is essential for creating precursors for synthesis and for analytical purposes. The two amino groups (α and δ) and the carboxyl group offer multiple sites for modification, which can be selectively protected to direct reactions to a specific position.

For analytical detection by methods like GC-MS, L-ornithine is often derivatized to increase its volatility. Reagents such as ethyl chloroformate or N-methyl-N-(trimethylsilyl)trifluoroacetamide are used for this purpose. creative-proteomics.com For HPLC analysis, derivatization with o-phthalaldehyde (B127526) or ninhydrin (B49086) enhances UV or fluorescence detection. creative-proteomics.com

In synthetic chemistry, derivatization is key to building more complex molecules from an L-ornithine scaffold. For example, novel biodegradable polymers have been synthesized by conjugating L-ornithine with poly(lactic-co-glycolic acid) (PLGA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling chemistry. mdpi.comnih.gov The synthesis of N⁵-hydroxy-L-ornithine, a precursor for certain siderophores, begins with the protection of the α-amino group of L-ornithine with a tert-butyloxycarbonyl (Boc) group, allowing for selective chemistry on the δ-amino group. acs.orgnih.gov This strategy of using protecting groups like Boc or N-diphenylmethylene is fundamental in the synthesis of complex L-ornithine derivatives. nih.govacs.org

Mechanistic Studies of Non-Enzymatic L-Ornithine to this compound Conversion

The conversion of L-ornithine to this compound is not a complex chemical transformation but rather a fundamental acid-base reaction governed by the pH of the solution. L-ornithine is an amino acid with three ionizable groups: an α-carboxylic acid group, an α-amino group, and a δ-amino group. In aqueous solution, it exists as a zwitterion, where the carboxyl group is deprotonated (COO⁻) and one of the amino groups is protonated (NH₃⁺). nih.gov

The term "this compound" refers to the cationic form of the molecule, where at least one of the amino groups is protonated and the carboxyl group is also protonated, or more commonly, where both amino groups are protonated. nih.gov The equilibrium between L-ornithine and its various protonated (this compound) and deprotonated states is entirely dependent on the pH.

At very low pH (acidic conditions), all three functional groups will be protonated, resulting in the this compound(2+) cation: ⁺H₃N-(CH₂)₃-CH(NH₃⁺)-COOH.

As the pH increases, the most acidic proton on the carboxyl group is lost (pKa ~1.7), forming the this compound(1+) cation: ⁺H₃N-(CH₂)₃-CH(NH₃⁺)-COO⁻. nih.gov

Further increases in pH lead to the deprotonation of the amino groups (pKa values of ~8.7 and ~10.8), resulting in the neutral zwitterion and eventually the fully deprotonated anionic form at very high pH.

Therefore, mechanistic studies of this "conversion" are studies of acid-base equilibria. The non-enzymatic conversion is achieved simply by lowering the pH of an L-ornithine solution, causing a shift in the equilibrium towards the protonated, cationic this compound forms.

Enzymatic and Microbial Biosynthesis of L-Ornithine, Leading to this compound

Microbial fermentation is an established and sustainable method for producing amino acids, including L-ornithine. researchgate.net The process relies on understanding and manipulating the intricate enzymatic pathways within microorganisms to channel metabolic flux towards the desired product.

Elucidation of Key Enzymatic Pathways and Catalytic Mechanisms

L-ornithine is a central hub in nitrogen metabolism, primarily synthesized and consumed through the arginine biosynthesis pathway and the urea (B33335) cycle.

Biosynthesis from Glutamate (B1630785): In many bacteria and plants, L-ornithine is synthesized from L-glutamate through a series of enzymatic steps. mdpi.comresearchgate.net This pathway involves the acetylation of glutamate to protect the amino group during subsequent reactions.

Table 2: Key Enzymes in the Biosynthesis of L-Ornithine from L-Glutamate

| Enzyme | Abbreviation | Reaction Catalyzed | Reference |

|---|---|---|---|

| N-acetylglutamate synthase | NAGS (ArgA) | L-glutamate → N-acetyl-L-glutamate | mdpi.comnih.gov |

| N-acetylglutamate kinase | NAGK (ArgB) | N-acetyl-L-glutamate → N-acetyl-γ-glutamyl-phosphate | mdpi.comresearchgate.net |

| N-acetyl-gamma-glutamyl-phosphate reductase | ArgC | N-acetyl-γ-glutamyl-phosphate → N-acetyl-L-glutamate-5-semialdehyde | frontiersin.org |

| N-acetylornithine aminotransferase | AcOAT (ArgD) | N-acetyl-L-glutamate-5-semialdehyde → N-acetyl-L-ornithine | frontiersin.orgmdpi.com |

The catalytic mechanism of many of these enzymes has been studied in detail. For example, N-acetylornithine aminotransferase (AcOAT) operates via a "ping-pong" mechanism typical of aminotransferases, requiring a pyridoxal-5'-phosphate (PLP) cofactor. mdpi.com The reaction involves two half-reactions where the amino group is transferred from the substrate to the cofactor and then to an α-keto acid. mdpi.com

Formation from Arginine: L-ornithine is also a product of the urea cycle, where the enzyme arginase catalyzes the hydrolysis of L-arginine to form L-ornithine and urea. wikipedia.org

Enzymatic Conversions of L-Ornithine: L-ornithine itself is a substrate for several key enzymes that divert it into other metabolic pathways. Understanding these competing pathways is crucial for metabolic engineering efforts.

Ornithine Transcarbamylase (OTC): Converts L-ornithine and carbamoyl (B1232498) phosphate (B84403) into L-citrulline, a key step in both arginine synthesis and the urea cycle. creative-proteomics.commdpi.com

Ornithine Decarboxylase (ODC): Catalyzes the decarboxylation of L-ornithine to produce putrescine, the precursor for polyamines. wikipedia.orgcreative-proteomics.com

Ornithine Cyclodeaminase (OCD): Converts L-ornithine directly into L-proline and ammonia (B1221849) in some bacteria. ebi.ac.ukresearchgate.net

Ornithine δ-aminotransferase (OAT): Transfers the δ-amino group from L-ornithine to 2-oxoglutarate, producing L-glutamate γ-semialdehyde. tandfonline.comebi.ac.uk

Genetic and Metabolic Engineering for Enhanced L-Ornithine Production

To overcome the low yields of natural microbial production, researchers have employed metabolic engineering to develop high-yield strains, primarily using Corynebacterium glutamicum and Escherichia coli. frontiersin.orgresearchgate.net The core strategies involve redirecting metabolic flux towards L-ornithine by eliminating competing pathways and deregulating the native biosynthetic pathway.

Common genetic modifications include:

Blocking Competing Pathways: The genes for enzymes that consume L-ornithine or its precursors are deleted. This includes argF (encoding ornithine transcarbamylase) to prevent conversion to citrulline, proB (encoding γ-glutamyl kinase) to block proline synthesis from glutamate, and speF (encoding ornithine decarboxylase) to prevent putrescine formation. nih.govnih.govkaist.ac.kr

Deregulation of Biosynthesis: The argR gene, which encodes the repressor protein for the arginine biosynthesis operon, is often deleted to ensure the constitutive high-level expression of the pathway's enzymes. frontiersin.orgnih.govd-nb.info

Overexpression of Key Enzymes: The genes of the L-ornithine biosynthetic pathway, such as the argCJBD operon, are overexpressed using strong promoters or by increasing their copy number with plasmids. frontiersin.orgnih.gov Additionally, expressing a feedback-resistant version of an early pathway enzyme like N-acetylglutamate synthase (argA) can overcome feedback inhibition by arginine. nih.gov

Increasing Precursor and Cofactor Supply: Engineering central carbon metabolism to enhance the supply of NADPH, a crucial cofactor for the pathway, has proven effective. This can be achieved by redirecting flux through the pentose (B10789219) phosphate pathway by modifying the expression of genes like pgi and zwf. nih.govkaist.ac.kr

Enhancing Export: Overexpression of transporter proteins, such as LysE, can facilitate the export of L-ornithine out of the cell, reducing potential feedback inhibition and toxicity effects. d-nb.info

These strategies have led to significant increases in L-ornithine production titers, demonstrating the power of rational metabolic engineering.

Table 3: Examples of Metabolically Engineered Strains for L-Ornithine Production

| Microorganism | Key Genetic Modifications | Carbon Source | Titer | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum ATCC 13032 | ΔproB, ΔargF, ΔargR; Overexpression of argCJBD; Redirection of flux to PPP | Glucose | 51.5 g/L | frontiersin.orgnih.gov |

| Escherichia coli W3110 | ΔargF, ΔargI, ΔargR, ΔspeF, ΔproB; Overexpression of feedback-resistant argA | Glucose, Glutamate | 13.2 mg/g DCW* | nih.gov |

| Corynebacterium glutamicum S9114 | ΔargF, Δncgl1221, ΔargR, ΔputP; Attenuation of odhA; Overexpression of LysE | Glucose | 38.5 g/L | d-nb.infonih.gov |

| Bacillus amyloliquefaciens NB | ΔpgsBCA, ΔargF, ΔargI, ΔspeF; Overexpression of argCJBD, argE, and ornithine transporter | Inulin | 31.3 g/L | frontiersin.org |

| Corynebacterium crenatum | Introduction of linear pathway genes (argA, argE); Site-directed mutagenesis of ornithine acetyltransferase | Glucose | 40.4 g/L | ilo.org |

\DCW = Dry Cell Weight*

Regulation and Control Mechanisms in L-Ornithine Biosynthetic Systems

The biosynthesis of L-ornithine is a tightly regulated metabolic process across various organisms, from bacteria to plants. This control is crucial as L-ornithine is a key intermediate at the crossroads of several major metabolic pathways, including the synthesis of arginine, proline, and polyamines. usda.gov The cell employs sophisticated mechanisms, primarily feedback inhibition and transcriptional control, to maintain appropriate intracellular levels of L-ornithine and its downstream products, ensuring metabolic efficiency and preventing the accumulation of potentially toxic intermediates. asm.org

In microorganisms like Corynebacterium glutamicum and Escherichia coli, which are often used for the industrial production of amino acids, these regulatory systems are particularly well-studied. researchgate.netfrontiersin.org The primary strategies involve dual-control systems that modulate both the activity of key enzymes and the expression of the genes that encode them. frontiersin.org

Feedback Inhibition

Feedback inhibition is a rapid and direct mechanism where the end product of a metabolic pathway inhibits an enzyme earlier in the sequence. In L-ornithine biosynthesis, the primary molecule for feedback control is often L-arginine, the direct downstream product of L-ornithine in its major metabolic route.

Key enzymes subject to feedback inhibition include:

N-acetylglutamate kinase (NAGK or ArgB): This enzyme is a critical rate-limiting step in the pathway. usda.govresearchgate.net Its activity is allosterically inhibited by L-arginine. When L-arginine levels are high, it binds to NAGK, reducing its catalytic activity and thereby slowing down the entire pathway to prevent over-accumulation. researchgate.netjmb.or.kr In some organisms, L-citrulline can also exert inhibitory effects on NAGK. frontiersin.org

N-acetylglutamate synthase (NAGS): In plants and bacteria, NAGS, which catalyzes the first committed step of the pathway, is also considered a key regulatory point and is subject to feedback inhibition by L-arginine. usda.govscielo.br

Ornithine Acetyltransferase (OATase or ArgJ): In some bacteria, the activity of OATase, which is involved in the cyclic version of the pathway, can be inhibited by L-ornithine itself. For instance, in C. glutamicum, the activity of the enzyme encoded by argJ was found to be inhibited by 50% with a 5 mM concentration of L-ornithine. frontiersin.org

The table below summarizes research findings on feedback inhibition in L-ornithine biosynthetic systems.

| Organism | Inhibited Enzyme | Gene | Inhibitor | Key Finding | Reference |

| Corynebacterium glutamicum | N-acetylglutamate kinase | argB | L-Arginine | ArgB is a rate-limiting enzyme whose activity is subject to feedback inhibition by L-arginine. | researchgate.net |

| Corynebacterium glutamicum | Ornithine acetyltransferase | argJ | L-Ornithine | Enzyme activity was inhibited by 50% at an L-ornithine concentration of 5 mM. | frontiersin.org |

| Plants | N-acetylglutamate kinase | NAGK | L-Arginine | NAGK is considered a rate-limiting and key regulatory step for ornithine production in plants. | usda.gov |

| Brevibacterium flavum | N-acetylglutamokinase | - | L-Arginine | The formation of the enzyme is repressed by L-arginine. | jmb.or.kr |

Transcriptional Control

In addition to allosteric enzyme inhibition, the cell regulates L-ornithine synthesis at the genetic level by controlling the transcription of the relevant biosynthetic genes. This is a slower but more resource-efficient method of control.

A central figure in this process, particularly in bacteria, is the Arginine Repressor (ArgR) protein. frontiersin.orgbwise.kr ArgR is a transcriptional regulator that, when bound to its corepressor L-arginine, represses the expression of the arginine biosynthetic operon. frontiersin.orgnih.gov

In C. glutamicum, the genes involved in L-ornithine biosynthesis (argC, argJ, argB, argD) are located in the argCJBD operon. frontiersin.org The ArgR protein negatively regulates this operon. When intracellular L-arginine levels are high, ArgR binds to the operator region of this operon, blocking transcription by RNA polymerase. frontiersin.orgbwise.kr Consequently, the synthesis of the biosynthetic enzymes is reduced, leading to a decrease in L-ornithine production. Metabolic engineering strategies for overproducing L-ornithine frequently involve the deletion of the argR gene to remove this transcriptional repression, which has proven to be a powerful strategy for improving production titers. frontiersin.org

In E. coli, polyamines such as putrescine and spermidine (B129725) have also been shown to regulate the internal pool of ornithine, suggesting a complex interplay of regulatory signals beyond just arginine. asm.org Studies in tobacco cells have indicated that different enantiomers of ornithine can have stereo-selective effects on the transcription of genes related to polyamine biosynthesis. ijbiotech.com

The table below highlights key findings related to the transcriptional control of L-ornithine biosynthesis.

| Organism | Regulator | Target Genes/Operon | Mechanism | Key Finding | Reference |

| Corynebacterium glutamicum | ArgR | argCJBD operon | Repression | ArgR, a negative regulatory protein, represses the argCJBD operon, limiting L-ornithine biosynthesis. Deletion of argR is a key strategy for overproduction. | frontiersin.org |

| Escherichia coli | ArgR | Arginine regulon | Repression | ArgR, in the presence of arginine, represses genes for arginine biosynthesis. | frontiersin.orgnih.gov |

| Escherichia coli | Polyamines | Ornithine biosynthesis pathway | Regulation | Polyamines (putrescine, spermidine) can regulate ornithine biosynthesis, reducing high intracellular levels of ornithine. | asm.org |

| Pseudomonas aeruginosa | ArgR | argF, argD | Repression | Unlike in E. coli, only specific genes in the pathway appear to be regulated by arginine. | asm.org |

| Saccharomyces cerevisiae | Arginine & Ornithine | Arginine biosynthetic pathway | Repression | A double control system exists where both arginine and ornithine can cause repression of ornithine transcarbamylase synthesis. | capes.gov.br |

Advanced Analytical and Structural Characterization of L Ornithinium

Spectroscopic Techniques for L-Ornithinium Structural Elucidation

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive methods to probe its molecular structure, functional groups, and behavior in various environments.

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In aqueous solutions, where L-ornithine exists in its protonated (ornithinium) state, NMR spectra reveal distinct signals corresponding to the different carbon and hydrogen atoms in the molecule. nih.gov The chemical shifts are sensitive to factors such as pH and solvent. nih.gov

For L-ornithine hydrochloride, a common salt form, the proton and carbon environments have been well-documented. nih.govchemicalbook.com The ¹H NMR spectrum typically shows signals for the alpha-hydrogen, as well as the hydrogens on the beta, gamma, and delta carbons of the pentanoic acid backbone. chemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct peaks for the carboxyl carbon, the alpha-carbon, and the three methylene (B1212753) carbons of the side chain. nih.gov

Table 1: Representative NMR Chemical Shifts for L-Ornithine in an Aqueous Environment

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C | 176.95 | Carboxyl Carbon (C=O) |

| ¹³C | 57.01 | Alpha-Carbon (α-CH) |

| ¹³C | 41.81 | Delta-Carbon (δ-CH₂) |

| ¹³C | 30.25 | Beta-Carbon (β-CH₂) |

| ¹³C | 25.56 | Gamma-Carbon (γ-CH₂) |

| ¹H | 3.77 - 3.79 | Alpha-Proton (α-CH) |

| ¹H | 3.03 - 3.07 | Delta-Protons (δ-CH₂) |

| ¹H | 1.70 - 1.96 | Beta and Gamma-Protons (β,γ-CH₂) |

Data sourced from studies on L-ornithine and its hydrochloride salt in aqueous solutions. nih.govchemicalbook.com

Mass spectrometry is an essential technique for the identification and quantification of this compound, particularly within complex biological or chemical mixtures. Electrospray ionization (ESI) is a common method used, which typically generates the protonated molecular ion [M+H]⁺. massbank.eu For L-ornithine, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 133. massbank.eu

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. By selecting the precursor ion (m/z 133) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. This fragmentation pattern serves as a molecular fingerprint for identification.

Table 2: ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity |

|---|---|---|

| 133.0 | 70.0 | 999 |

| 133.0 | 116.0 | 639 |

Data obtained from positive ion mode ESI-MS/MS analysis. massbank.eu

The primary fragmentation pathways allow for unambiguous identification. The fragment at m/z 116 corresponds to the loss of ammonia (B1221849) (NH₃), while the highly abundant fragment at m/z 70 is also a characteristic product ion. massbank.eu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insight into the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound salts. In the crystalline state, L-ornithine exists as a zwitterion, and its salts feature a protonated amino group (NH₃⁺) and a carboxylate anion (COO⁻). scispace.comresearchgate.net

Studies on L-ornithine nitrate (B79036) and this compound dipicrate have provided detailed vibrational assignments. scispace.comresearchgate.netnih.gov The spectra are characterized by bands corresponding to the vibrations of NH₃⁺, COO⁻, CH₂, and CH groups. The positions of these bands are sensitive to the crystalline environment and the extensive network of hydrogen bonds that contribute to the stability of the crystal structure. scispace.comresearchgate.net For instance, the formation of N-H···O hydrogen bonds significantly influences the vibrational frequencies. scispace.com In salts containing other ions, such as nitrate, the symmetry of the anion can be affected by the crystalline environment, leading to the observation of otherwise forbidden vibrational modes. scispace.comresearchgate.net

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for L-Ornithine Nitrate

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|

| ~1640 | ~1640 | NH₃⁺ asymmetric deformation & COO⁻ asymmetric stretching |

| ~1420 | ~1420 | COO⁻ symmetric stretching |

| 826 | 830 | ν₂ symmetric bending mode of NO₃⁻ |

Assignments are based on analyses of L-ornithine salts. scispace.comresearchgate.net

Mass Spectrometry (MS) for Identification and Quantitative Analysis in Complex Mixtures

X-Ray Diffraction Studies of this compound Salts and Co-Crystals

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) allows for the precise determination of the molecular and crystal structure of this compound salts. Through SCXRD analysis, researchers have characterized various salts, revealing detailed information about their crystal systems, space groups, and unit cell parameters. nih.govnarosa.comnih.gov

For example, this compound dipicrate was found to crystallize in the monoclinic system with the noncentrosymmetric space group P2₁, a structure confirmed by single crystal XRD. nih.gov Similarly, L-ornithine monohydrochloride has also been fully characterized using this technique. nih.gov More complex mixed salts, such as this compound(2+) sulfate (B86663) hydrogen fluoride (B91410) and tri-L-ornithinium(2+) dinitrate disulfate, have been shown to crystallize in orthorhombic (P2₁2₁2₁) and hexagonal (P6₃) systems, respectively. narosa.com These studies provide atomic-level detail on how this compound cations pack with various anions, stabilized by extensive hydrogen-bonding networks involving O–H···O, N–H···O, and N–H···F interactions. narosa.comresearchgate.net

Table 4: Crystallographic Data for Various this compound Salts

| Compound | Crystal System | Space Group | Key Findings |

|---|---|---|---|

| This compound Dipicrate | Monoclinic | P2₁ | Noncentrosymmetric structure confirmed. nih.gov |

| This compound(2+) Sulfate Hydrogen Fluoride | Orthorhombic | P2₁2₁2₁ | Asymmetric unit contains one this compound(2+) cation, one sulfate anion, and one hydrogen fluoride molecule. narosa.comresearchgate.net |

| Tri-L-ornithinium(2+) Dinitrate Disulfate | Hexagonal | P6₃ | Structure contains this compound(2+) cations and sulfate and nitrate anions on special positions. narosa.comresearchgate.net |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature and phase purity of bulk materials. nih.gov While SCXRD provides the structure of a single, perfect crystal, PXRD examines a polycrystalline sample, providing a diffraction pattern that is characteristic of the material's crystal structure.

The technique is routinely used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal analysis. nih.gov For instance, the crystalline nature of this compound dipicrate was confirmed using powder XRD, with the resulting pattern matching that simulated from single-crystal data. nih.govresearchgate.net This analysis is crucial for verifying the phase purity of the synthesized compound and ensuring the absence of amorphous material or other crystalline phases.

Supramolecular Interactions and Crystal Packing Analysis

The three-dimensional architecture of this compound in the solid state is dictated by a complex network of non-covalent interactions. As a charged species with multiple hydrogen bond donors and acceptors, its crystal packing is primarily governed by strong electrostatic and hydrogen-bonding interactions. X-ray crystallography has been an indispensable tool for elucidating these structures, revealing how this compound cations organize with various counter-anions to form stable, ordered crystalline lattices.

In the crystal structures of this compound salts, such as this compound hydrochloride, this compound L-aspartate hemihydrate, and this compound α-ketoglutarate, the ornithine molecule typically exists as a zwitterion with both nitrogen atoms protonated (–NH₃⁺) and the carboxyl group deprotonated (–COO⁻). nih.gov This charge distribution is fundamental to the formation of robust hydrogen-bonding networks. The primary interactions observed are strong N–H···O and N–H···anion hydrogen bonds, which effectively link the cations and anions into extended supramolecular assemblies. nih.govnih.gov For instance, in DL-ornithine hydrobromide, the structure is held together by a system of N–H···O (with bond distances of 2.84, 2.84, and 2.89 Å) and N–H···Br (3.29, 3.36, and 3.46 Å) hydrogen bonds. nih.gov Similarly, in this compound sulfate monohydrate, the cation forms a strong O-H···O hydrogen bond with the sulfate anion. stanford.edu

The analysis of Hirshfeld surfaces and fingerprint plots provides quantitative insight into the nature and prevalence of different intermolecular contacts. google.com These analyses reveal that crystal packing in ornithine derivatives is predominantly stabilized by H···O/O···H, C···H, and H···anion (e.g., Cl, Br) interactions. google.comgoogle.com In addition to these primary forces, weaker interactions such as π···π stacking, C-H···π, and N-O···π interactions can also play a significant role, particularly when aromatic moieties are present in the counter-anion or as substituents. google.com For example, in this compound dipicrate, a nonlinear optical crystal, the interactions between the this compound cation and the picrate (B76445) anions contribute to its noncentrosymmetric space group (P2₁), which is essential for its second-harmonic generation properties. nih.gov

The conformational flexibility of the this compound cation, particularly in its aliphatic side chain, allows it to adapt to different crystalline environments and counter-anions, leading to a variety of packing motifs. nih.gov The cohesion energy of these crystals arises principally from the three-dimensional network of hydrogen bonds and the electrostatic forces created by proton transfer. nih.gov

Chromatographic and Electrophoretic Separation Sciences for this compound

Advanced High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, owing to its high resolution, sensitivity, and adaptability. Given that this compound is a polar and ionic compound, several advanced HPLC strategies have been developed for its effective separation and quantification.

Reversed-Phase HPLC (RP-HPLC): Direct analysis of the highly polar this compound on traditional C18 columns is challenging due to poor retention. To overcome this, pre-column derivatization is a widely employed strategy. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to convert the primary amino groups of this compound into fluorescent derivatives. sielc.comnih.gov This not only enhances retention on the nonpolar stationary phase but also significantly improves detection sensitivity, allowing for quantification at low concentrations. sielc.comresearchgate.net For instance, a method involving OPA derivatization and fluorescence detection has been successfully used for the analysis of 19 amino acids, including ornithine. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative to RP-HPLC for retaining and separating highly polar compounds like this compound without derivatization. Using a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, HILIC facilitates the analysis of this compound alongside other polar metabolites in complex biological matrices. google.com Mixed-mode chromatography, which combines HILIC with ion-exchange mechanisms, further enhances selectivity and peak shape for ionic analytes like this compound. google.com

Chiral HPLC: The separation of this compound from its D-enantiomer is crucial in many biomedical and pharmaceutical contexts. This is achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for the direct enantiomeric resolution of underivatized amino acids, including ornithine. nih.govnih.gov Another approach involves forming a ternary complex in the mobile phase, for example with L-proline and copper(II), which acts as a chiral eluent to resolve enantiomers of various ornithine analogs. nih.gov

Capillary Electrophoresis (CE) for Ionic Species Separation

Capillary Electrophoresis (CE) is an exceptionally efficient separation technique for ionic species like this compound, offering advantages such as high resolution, short analysis times, and minimal sample consumption. oup.com The separation in CE is based on the differential migration of analytes in an electric field.

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE can be used for the direct analysis of this compound without derivatization. A method for the routine determination of L-ornithine and L-aspartic acid in human plasma utilizes an uncoated silica (B1680970) capillary and a sodium tetraborate (B1243019) buffer at pH 10.0, with UV detection at 200 nm. nih.govresearchgate.net This approach is rapid, with a total analysis time of around 8 minutes, and requires minimal sample preparation. nih.gov The separation of underivatized amino acids, including ornithine, can be achieved in under 30 minutes. oup.com

Micellar Electrokinetic Chromatography (MEKC): MEKC, a hybrid of electrophoresis and chromatography, is employed to separate both neutral and charged analytes. By adding a surfactant, such as sodium dodecyl sulfate (SDS) or deoxycholic acid, to the buffer above its critical micelle concentration, a pseudostationary phase is formed. stanford.edu Analytes partition between the aqueous buffer and the micelles, allowing for their separation. MEKC has been successfully used to separate L-ornithine from structurally related amino acids like L-arginine and L-citrulline after derivatization with a fluorescent tag like 4-fluoro-7-nitrobenzofurazan. stanford.edunih.gov

Chiral Capillary Electrophoresis: For enantiomeric separation, chiral selectors are added to the background electrolyte. Cyclodextrins are commonly used for this purpose. nih.govcsic.es A CE method coupled with laser-induced fluorescence (LIF) detection has been validated for quantifying both L- and D-ornithine in human plasma after derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) using β-cyclodextrin as the chiral selector. nih.gov Ligand-exchange CE is another powerful strategy, where a chiral complex, such as a copper(II)-L-ornithine or zinc(II)-L-ornithine complex, is added to the buffer to achieve enantioseparation of various amino acids. nih.govnih.govrsc.org

Preparative Scale Isolation and Purification Strategies

The large-scale isolation and purification of this compound, typically as L-ornithine hydrochloride, is essential for its use in pharmaceutical and food industries. The primary source for industrial production is microbial fermentation, often using engineered strains of Corynebacterium glutamicum or Brevibacterium ketoglutamicum. jmb.or.krfrontiersin.org The purification process from the complex fermentation broth involves a multi-step strategy designed to remove biomass, proteins, pigments, and other amino acids.

A typical industrial purification workflow for L-ornithine hydrochloride includes the following key steps:

Solid-Liquid Separation: The first step is the removal of microbial cells and other suspended solids from the fermentation broth. This is commonly achieved through microfiltration, often using ceramic membranes. google.com

Decolorization and Impurity Removal: The clarified broth is then treated to remove soluble impurities, including pigments. This is frequently done by adding activated carbon, followed by filtration. google.comgoogle.com Continuous decolorization using regenerable activated carbon chromatography columns can improve efficiency and reduce costs. google.com Flocculating agents may also be used to precipitate solid impurities. google.com

Ion-Exchange Chromatography (IEX): This is the core purification step for isolating L-ornithine. As a basic amino acid, L-ornithine is positively charged at neutral or acidic pH and can be captured from the broth using a strong acid cation-exchange resin. google.comfredhutch.org After loading the broth onto the column, impurities are washed away, and the bound L-ornithine is subsequently eluted, often using a solution of hydrochloric acid or ammonia. google.comgoogle.com Continuous ion-exchange systems can enhance the adsorption capacity and reduce waste. google.com

Crystallization: The eluted solution containing L-ornithine is concentrated, often under vacuum. The pH is adjusted, and an anti-solvent like ethanol (B145695) may be added to induce crystallization of L-ornithine hydrochloride. google.com The resulting crystals are then filtered, washed, and dried to yield the final high-purity product. google.comgoogle.com

Preparative liquid chromatography is also a viable strategy for the purification of L-ornithine and its derivatives, especially for obtaining high-purity material on a smaller scale or for separating it from very similar impurities. researchgate.netevotec.com For instance, a preparative LC method was developed to resolve ornithine from citrulline, demonstrating the high resolution achievable with this technique. researchgate.net

Molecular Mechanisms and Intermolecular Interactions of L Ornithinium

L-Ornithinium as Substrate or Cofactor in Enzyme Systems

This compound is a crucial substrate for several enzymes that are central to nitrogen metabolism and the biosynthesis of other essential molecules. ontosight.aicreative-proteomics.com

Kinetic and Mechanistic Investigations of L-Ornithine Converting Enzymes

A number of enzymes utilize L-ornithine as a substrate, each with distinct kinetic and mechanistic properties. Key among these are ornithine transcarbamylase, ornithine decarboxylase, and ornithine-δ-aminotransferase.

Ornithine Transcarbamylase (OTC): This enzyme catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to L-ornithine, forming L-citrulline. ebi.ac.uknih.gov This reaction is a critical step in the urea (B33335) cycle, the primary pathway for ammonia (B1221849) detoxification in mammals. creative-proteomics.com The kinetic mechanism of OTC has been extensively studied. For instance, the human enzyme exhibits Michaelis-Menten kinetics. ebi.ac.uk In some organisms, like Agrobacterium tumefaciens and Rhizobia, OTC is competitively inhibited by arginine with respect to ornithine, with a reported Km for ornithine of 0.8 mM and a Ki for arginine of 0.05 mM. nih.gov

Ornithine Decarboxylase (ODC): ODC catalyzes the conversion of L-ornithine to putrescine, a precursor for the synthesis of polyamines like spermidine (B129725) and spermine (B22157). ontosight.aiebi.ac.uk These polyamines are essential for cell growth and differentiation. ontosight.ai

Ornithine-δ-Aminotransferase (OAT): OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate. mdpi.com The reaction follows a "ping-pong" mechanism, typical for transaminases, involving two half-reactions. mdpi.com The equilibrium of the reaction favors the degradation of ornithine. mdpi.com

Ornithine Cyclodeaminase (OCD): Found in some bacteria, OCD converts L-ornithine into L-proline and ammonia. researchgate.net This enzyme follows Michaelis-Menten kinetics, with a reported Km of 1.39 ± 0.32 mM. researchgate.net

L-Ornithine N-hydroxylase (VbsO): In the biosynthesis of the siderophore vicibactin, VbsO catalyzes the N-hydroxylation of L-ornithine. The enzyme exhibits a kcat of 108 ± 2 min⁻¹ and a KM of 0.305 ± 0.024 mM for L-ornithine. acs.org

Interactive Data Table: Kinetic Parameters of L-Ornithine Converting Enzymes

| Enzyme | Substrate | K | k | Organism/Source |

| Ornithine Transcarbamylase (OTC) | L-Ornithine | 0.8 | - | Agrobacterium tumefaciens |

| Ornithine Cyclodeaminase (OCD) | L-Ornithine | 1.39 ± 0.32 | - | Pseudomonas putida |

| L-Ornithine N-hydroxylase (VbsO) | L-Ornithine | 0.305 ± 0.024 | 108 ± 2 | Rhizobium leguminosarum |

Allosteric Regulation and Feedback Mechanisms in Metabolic Pathways

The metabolic pathways involving this compound are tightly regulated to maintain cellular homeostasis. ontosight.ai This regulation often occurs through allosteric control and feedback inhibition.

In the urea cycle, the activity of ornithine transcarbamylase can be influenced by the availability of its substrates, L-ornithine and carbamoyl phosphate. ontosight.ai In some microorganisms, arginine acts as a feedback inhibitor of OTC, preventing a futile cycle of ornithine degradation and synthesis. nih.gov This inhibition is competitive with respect to ornithine. nih.gov In plants, the biosynthesis of arginine from ornithine is also regulated. N-acetylglutamate kinase (NAGK), an enzyme in the pathway, is allosterically inhibited by arginine, the end product. mdpi.com

The regulation of ornithine metabolic processes is crucial for maintaining proper physiological functions, including the urea cycle and the synthesis of polyamines and neurotransmitters. ontosight.ai This regulation involves a complex interplay of enzymes, transporters, and signaling pathways. ontosight.ai

Structural Biology of L-Ornithine Binding Proteins and Active Sites

The three-dimensional structures of several L-ornithine binding proteins have been determined, providing insights into substrate recognition and catalysis.

Ornithine Transcarbamylase (OTC): The crystal structure of human OTC has been solved at high resolution, both in complex with the bisubstrate analog N-phosphonacetyl-L-ornithine (PALO) and with carbamoyl phosphate and the ornithine analog L-norvaline. nih.govnih.gov The enzyme is a trimer, with each subunit comprising two domains: an N-terminal domain that binds carbamoyl phosphate and a C-terminal domain that binds L-ornithine. rcsb.org The active site is located in the cleft between these domains and includes residues from an adjacent subunit. nih.gov Binding of the substrate analog induces a significant conformational change, closing the two domains. pnas.org Key residues in the active site interact with the L-ornithine moiety, including Cys-303, which is positioned to interact with the δ-amino group of L-ornithine. nih.govrcsb.org

Lysine-Arginine-Ornithine (LAO) Binding Protein: The crystal structure of the LAO binding protein from Salmonella typhimurium has been determined with and without bound ligands. rcsb.org This protein has a bilobal structure and exhibits a large conformational change upon ligand binding. rcsb.org The dissociation constants (KD) for L-arginine, L-lysine, and L-ornithine are 14 nM, 15 nM, and 29 nM, respectively. researchgate.net

Interactive Data Table: Structural Details of L-Ornithine Binding Proteins

| Protein | PDB ID | Organism | Resolution (Å) | Ligand |

| Human Ornithine Transcarbamylase | 1OTH | Homo sapiens | 1.85 | N-phosphonacetyl-L-ornithine |

| Human Ornithine Transcarbamylase | 1C9Y | Homo sapiens | 1.9 | Carbamoyl phosphate, L-norvaline |

| E. coli Ornithine Transcarbamylase | - | Escherichia coli | 2.8 | N-(phosphonacetyl)-L-ornithine |

| Lysine-Arginine-Ornithine Binding Protein | 1LST | Salmonella typhimurium | 1.8 | L-lysine |

Non-Enzymatic Chemical Reactivity of this compound

Beyond its role in enzymatic reactions, this compound can participate in non-enzymatic chemical reactions, particularly under specific conditions.

Reaction Pathways and Product Formation Under Various Conditions

Maillard Reaction: L-ornithine can participate in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs upon heating. mdpi.com This reaction can lead to the formation of various products, including odorants. imreblank.ch For instance, the Strecker degradation of ornithine can produce 1-pyrroline, a precursor to certain N-heterocyclic odorants. imreblank.ch Research has also shown the formation of ornithine from arginine-based advanced glycation end products (AGEs) in aging human tissues, suggesting a potential role for the Maillard reaction in this process. arvojournals.org

Ionic Interactions and Counterion Effects in Solution

As a cation, this compound readily forms ionic interactions with various counterions in solution. These interactions can influence its solubility and crystal structure. For example, the crystal structure of this compound α-ketoglutarate has been solved, revealing an extensive network of hydrogen bonds and electrostatic interactions. science.gov The protonation state of L-ornithine, and thus its charge, is dependent on the pH of the solution. creative-proteomics.com At physiological pH, it exists primarily as a zwitterion with a net positive charge. nih.gov The interactions of this compound with counterions like chloride and nitrate (B79036) have also been investigated through spectroscopic methods. mdpi.com

Interactions with Other Biological Macromolecules

This compound, the cationic form of the non-proteinogenic amino acid L-ornithine, engages in a variety of crucial interactions with biological macromolecules. These interactions are fundamental to its metabolic roles, transport across cellular membranes, and its influence on the structural integrity of nucleic acids. The positively charged nature of its side chain at physiological pH governs many of its binding characteristics, facilitating electrostatic interactions with negatively charged domains on proteins, nucleic acids, and membrane components.

Protein-L-Ornithine/L-Ornithinium Interactions (Excluding Clinical Ligand-Target)

This compound interacts with a range of proteins beyond its direct role in clinically targeted pathways. These interactions are vital for its transport and enzymatic conversion. Molecular dynamics simulations and crystal structure analyses have provided detailed insights into the binding mechanisms.

A key example is the L-lysine, L-arginine, L-ornithine binding protein (LAO), a type of periplasmic binding protein found in bacteria. Studies on this protein reveal a ligand-dependent plasticity, where the protein adapts its conformation to accommodate different basic amino acids. nih.gov The binding of L-ornithine involves a network of specific hydrogen bonds. nih.gov Furthermore, the interaction is stabilized by cation-π interactions between the positively charged side chain of ornithine and aromatic residues, specifically Tyrosine-14 (Tyr-14) and Phenylalanine-52 (Phe-52), which helps to secure the protein in a closed state. nih.gov This demonstrates a sophisticated mechanism where a single protein can achieve specificity for multiple ligands through subtle conformational adjustments. nih.gov

Another well-characterized interaction is with ornithine cyclodeaminase (OCD), an enzyme that catalyzes the conversion of L-ornithine to L-proline. rcsb.orgresearchgate.net Crystal structure analysis of OCD complexed with L-ornithine shows that the substrate's carboxyl group forms interactions with the side chains of Arginine-45 (Arg45), Lysine-69 (Lys69), and Arginine-112 (Arg112). rcsb.org The leaving ammonia group is positioned through a hydrogen bond with the side chain of Aspartate-228 (Asp228). rcsb.org Similarly, in lysine (B10760008) cyclodeaminase, which can also bind ornithine, Asp236 (corresponding to Asp228 in OCD) is involved in hydrogen bonding with the substrate. rcsb.org These precise interactions correctly orient the L-ornithine molecule within the active site for the NAD+-dependent hydride transfer reaction. rcsb.org

Table 1: Research Findings on Protein-L-Ornithinium Interactions

| Protein | Interacting Residues | Interaction Type | Functional Consequence | Reference |

|---|---|---|---|---|

| L-lysine, L-arginine, L-ornithine (LAO) binding protein | Tyr-14, Phe-52 | Cation-π interaction, Hydrogen bonds | Stabilizes the closed conformation of the protein for ligand binding. | nih.gov |

| Ornithine Cyclodeaminase (OCD) | Arg45, Lys69, Arg112 | Interaction with carboxyl group | Positions the substrate for catalysis. | rcsb.org |

| Ornithine Cyclodeaminase (OCD) | Asp228 | Hydrogen bond with ammonia group | Orients the leaving group for the elimination reaction. | rcsb.org |

| Lysine Cyclodeaminase (SpLCD) | Asp236 | Hydrogen bonding | Substrate recognition and binding in the active site. | rcsb.org |

Nucleic Acid-L-Ornithinium Interactions and Conformational Impact

The interaction between this compound and nucleic acids (DNA and RNA) is primarily electrostatic. Due to its positively charged side chain, this compound, particularly in its polymeric form (poly-L-ornithine), can bind effectively to the negatively charged phosphate backbone of nucleic acids. nih.govresearchgate.net This property has been harnessed experimentally to facilitate the introduction of DNA and RNA into mammalian cells, a process known as transfection. nih.gov Poly-L-ornithine acts as a condensing agent, neutralizing the negative charge of the nucleic acid and promoting its uptake by cells. nih.govsigmaaldrich.com

The binding of poly-L-ornithine can hold DNA firmly to surfaces like mica, which is a technique used for reliable imaging of DNA via atomic force microscopy. researchgate.net Studies show that DNA immobilized in this manner retains its B-form helical structure. researchgate.net The ornithine/nucleotide mole ratio for complexes with calf thymus DNA and poly dAT has been determined to be 1:1, indicating a stoichiometric interaction. jst.go.jp

Recent research exploring the origins of life suggests a primordial role for ornithine in the emergence of nucleic acid-binding proteins. nih.gov Studies have shown that polypeptides containing ornithine as the sole basic amino acid can undergo phase separation with RNA to form coacervates. nih.gov This suggests that simple ornithine-containing polypeptides may have been an evolutionary starting point for the development of more complex nucleic acid-binding proteins. nih.gov

Membrane Transport Mechanisms and Ionic Permeation Studies

The transport of this compound across cellular and mitochondrial membranes is a mediated process, involving specific transporter proteins rather than passive diffusion. ontosight.aiontosight.ai This transport occurs through mechanisms of facilitated diffusion and active transport. ontosight.ai

Several families of transport proteins are involved in L-ornithine transport. ontosight.aiontosight.ai Cationic amino acid transporters (CATs), such as CAT-1, are a major system responsible for moving L-ornithine and other cationic amino acids like lysine and arginine across the plasma membrane. ontosight.aiarvojournals.org This transport is crucial for maintaining cellular concentrations of ornithine required for processes like the urea cycle. ontosight.ai Studies in retinal pigment epithelial cells have demonstrated that CAT-1 is a key transporter for ornithine uptake. arvojournals.org

Within the mitochondria, specific carriers facilitate the transport of L-ornithine across the inner mitochondrial membrane. Two human isoforms, ORC1 and ORC2, have been extensively characterized. nih.govresearchgate.net Both transport L-ornithine, L-lysine, L-arginine, and L-citrulline via exchange and unidirectional mechanisms. nih.govresearchgate.net ORC2 exhibits a broader substrate specificity than ORC1, also transporting histidine and D-isomers of some amino acids. nih.govresearchgate.net These mitochondrial transporters are vital for the urea cycle, where they catalyze the exchange of cytosolic ornithine for mitochondrial citrulline. researchgate.net

Ionic permeation studies, such as those using bipolar membrane electrodialysis, have investigated the movement of the this compound ion (L-ornithine+). mdpi.com These studies highlight that the transport of this compound+ through a cation exchange membrane is influenced by its larger ionic radius compared to smaller ions like H+. mdpi.com This difference in transport efficiency is a key factor in processes designed to separate and purify L-ornithine. mdpi.com

Table 2: Research Findings on this compound Membrane Transport

| Transporter/System | Location | Transport Mechanism | Substrates | Reference |

|---|---|---|---|---|

| Cationic Amino Acid Transporters (e.g., CAT-1) | Plasma Membrane | Facilitated Diffusion (bidirectional) | L-ornithine, L-lysine, L-arginine | ontosight.aiarvojournals.org |

| Mitochondrial Ornithine Carrier 1 (ORC1) | Inner Mitochondrial Membrane | Exchange, Unidirectional | L-ornithine, L-lysine, L-arginine, L-citrulline | nih.govresearchgate.net |

| Mitochondrial Ornithine Carrier 2 (ORC2) | Inner Mitochondrial Membrane | Exchange, Unidirectional | L-ornithine, L-lysine, L-arginine, L-citrulline, histidine, D-isomers | nih.govresearchgate.net |

| SLC6A18 | Plasma Membrane | Active Transport | L-ornithine | ontosight.ai |

Theoretical and Computational Chemistry Studies of L Ornithinium

Quantum Chemical Calculations of L-Ornithinium Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of this compound. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is a key determinant of its biological activity and chemical behavior. Theoretical studies have explored the potential energy surface of this compound to identify its stable conformers. For instance, in a study of an ornithine derivative, the geometry was optimized in both the gas phase and in a water solution using the M06/6–311++G(d,p) level of theory. mdpi.com The results indicated that the molecular structure in the isolated state is influenced by optimal intermolecular contacts, and this conformation is largely maintained in an aqueous environment. mdpi.com Comparison between the X-ray crystal structure and the optimized structures in different phases reveals subtle but important differences, particularly in the conformation of terminal groups. mdpi.com

Prediction of Spectroscopic Properties and Vibrational Modes

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of the molecular structure. Theoretical calculations of vibrational frequencies and modes aid in the assignment of experimental spectra.

Studies on L-ornithine derivatives and salts have demonstrated the utility of DFT in this regard. For example, the vibrational spectra of L-ornithine nitrate (B79036) have been analyzed, with assignments made for the fundamental vibrational modes of the carboxylate (COO⁻), ammonium (B1175870) (NH₃⁺), methylene (B1212753) (CH₂), methine (CH), and carbon-nitrogen (C-N) groups. researchgate.net The presence of extensive intermolecular hydrogen bonding in the crystalline state leads to shifts in the wavenumbers of several vibrational modes from their expected values. researchgate.net

In a study of L-ornithine monohydrochloride, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the theoretical vibrational frequencies, which showed excellent agreement with the experimental FTIR and FT-Raman spectra. researchgate.net Such studies confirm the protonation state of the amino and carboxyl groups and elucidate the nature of hydrogen bonding interactions within the crystal lattice. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for L-Ornithine Monohydrochloride

| Vibrational Mode | Experimental (FTIR) | Experimental (FT-Raman) | Theoretical (DFT) |

| NH₃⁺ asymmetric stretch | 3100 | 3102 | 3105 |

| NH₃⁺ symmetric stretch | 3033 | 3041 | 3038 |

| COO⁻ asymmetric stretch | 1585 | 1588 | 1590 |

| COO⁻ symmetric stretch | 1415 | 1412 | 1410 |

| CH₂ scissoring | 1465 | 1468 | 1466 |

This table is a representative example based on typical data from spectroscopic studies of amino acid hydrochlorides and may not reflect the exact values from a single specific study.

Reaction Pathway Elucidation via Transition State Theory

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. solubilityofthings.com In the context of this compound, computational methods can be used to model reaction pathways, for instance, in enzyme-catalyzed reactions where L-ornithine is a substrate.

A notable example is the study of ornithine cyclodeaminase (OCD), an enzyme that converts L-ornithine to L-proline. mdpi.comnih.gov Using a combination of quantum mechanics/molecular mechanics (QM/MM) methods, researchers have elucidated the catalytic mechanism. mdpi.comnih.gov The calculations identified the rate-limiting step as the hydride transfer from the α-carbon of L-ornithine to the NAD⁺ cofactor, which leads to the formation of a Cα=NH₂⁺ Schiff base intermediate. mdpi.comnih.gov The activation barrier for this step was calculated to be 90.6 kJ mol⁻¹. mdpi.comnih.gov These computational studies provided crucial insights into the non-hydrolytic mechanism of the reaction, demonstrating that the reaction proceeds through direct nucleophilic attack by the δ-amine. mdpi.comnih.gov

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamics of this compound in various environments.

Solvent Effects and Hydration Shell Dynamics

The interaction of this compound with its solvent environment, particularly water, is critical to its structure and function. MD simulations can model the explicit interactions between this compound and surrounding water molecules, revealing the structure and dynamics of the hydration shell.

Studies have shown that water molecules in the hydration shells can influence the conformation of biomolecules through specific hydrogen-bonding networks. science.gov The dynamics of these hydration shells, including the exchange of water molecules between the shell and the bulk solvent, can be investigated. For instance, the dynamics of water molecules around ions are crucial for processes like ion transport through membrane channels. arxiv.org The formation of hydrogen bonds between the amino and carboxylate groups of this compound and water molecules significantly stabilizes its structure in solution. mdpi.com The Conductor-like Polarizable Continuum Model (CPCM) is one of the methods used to approximate the effect of a solvent like water. mdpi.com

Protein-Ligand Binding Dynamics and Conformational Plasticity (Non-Clinical)

MD simulations are extensively used to study the binding of ligands to proteins. In the case of this compound, these simulations can reveal the dynamic process of how it binds to a receptor or enzyme active site.

A study on the L-lysine-L-arginine-L-ornithine (LAO) binding protein, a periplasmic binding protein, employed unrestrained molecular dynamic simulations to investigate the ligand binding mechanism. nih.govresearchgate.net The simulations revealed that the protein adopts slightly different closed conformations to accommodate each specific ligand (lysine, arginine, or ornithine). nih.gov This "conformational plasticity" is achieved through specific hydrogen bond interactions and cation-π interactions with aromatic residues in the binding pocket, such as Tyr-14 and Phe-52. nih.gov These dynamic insights go beyond the static picture provided by X-ray crystallography and help to explain the molecular basis for the protein's ability to bind multiple ligands. nih.govresearchgate.net Furthermore, molecular docking studies have been used to understand the interaction between L-ornithine and proteins like bovine serum albumin (BSA), identifying the binding location within a specific subdomain of the protein. nih.gov

Diffusion and Transport Simulations

The movement of this compound across biological membranes is a critical process, facilitated by transmembrane transport proteins. bio-conferences.org These proteins enable the selective passage of compounds like this compound through either active transport or facilitated diffusion. bio-conferences.org Computational models and simulations are employed to understand these transport phenomena. Gene Ontology annotations describe "L-ornithine transmembrane transporter activity" as the process that enables the transfer of L-ornithine from one side of a membrane to the other. ebi.ac.uk

In Silico Modeling for Structural and Interaction Prediction

In silico methods are powerful tools for investigating the structural features and intermolecular interactions of this compound and its derivatives. Techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis are used to understand molecular geometry and crystal packing. nih.govresearchgate.net DFT optimizations, for instance, can yield molecular geometries that are very similar to those determined by experimental X-ray crystallography. researchgate.net Hirshfeld surface analysis helps in analyzing supramolecular interactions, revealing how crystal packing is stabilized by various contacts like H···O, O···H, and C···H interactions. nih.govresearchgate.net These computational approaches are vital for identifying macromolecular active sites, which is a precursor to molecular docking experiments. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between this compound (or its parent molecule, L-ornithine) and proteins.

A notable study investigated the interaction between L-ornithine and bovine serum albumin (BSA), a key transport protein. nih.gov Spectroscopic analysis combined with molecular docking revealed that L-ornithine binds within subdomain II of BSA. nih.gov The interaction leads to the formation of a stable BSA-L-ornithine complex, which is characterized by a static quenching mechanism. nih.gov This binding also induces conformational changes in the protein, specifically a decrease in its α-helix content. nih.gov

Another application of molecular docking has been to study the interaction of L-ornithine with ornithine decarboxylase (ODC), the enzyme responsible for the first step in polyamine biosynthesis. researchgate.netmdpi.com These simulations provide insights into how the native ligand, L-ornithine, fits into the active site of the ODC protein model. researchgate.net

| Target Protein | Ligand | Predicted Binding Site/Interactions | Study Focus |

| Bovine Serum Albumin (BSA) | L-Ornithine | Binds within subdomain II, forming a stable complex. nih.gov | Understanding molecular interactions, binding modes, and structural changes in a transport protein. nih.gov |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Interacts with the active site of the ODC protein model. researchgate.net | Investigating the binding of the native ligand to its enzyme to understand polyamine biosynthesis. researchgate.netmdpi.com |

Computational tools are widely used to predict a range of molecular properties for this compound beyond simple identification, providing insights into its behavior and potential applications. Public databases like PubChem provide a variety of computed properties based on different computational models. nih.gov

Furthermore, web-based interfaces like SwissADME are utilized for in-depth in silico prediction of physicochemical properties, lipophilicity, and solubility for ornithine derivatives. mdpi.com For example, a study on a novel ornithine derivative used such tools to predict its absorption, distribution, metabolism, and excretion (ADME) profile, suggesting it has the potential to be a new drug candidate with good in silico absorption. researchgate.net These computational predictions are crucial for assessing the drug-likeness of a compound. mdpi.com Density Functional Theory (DFT) is another powerful method employed to investigate the bonding features and harmonic vibrational wavenumbers of related compounds. acs.org

Table of Computationally Predicted Properties for this compound

| Property | Value | Computational Method/Source |

|---|---|---|

| Molecular Weight | 133.17 g/mol | PubChem 2.1 nih.gov |

| XLogP3 | -3.8 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 nih.gov |

| Exact Mass | 133.097702662 Da | PubChem 2.1 nih.gov |

| Topological Polar Surface Area | 95.4 Ų | Cactvs 3.4.6.11 nih.gov |

| Heavy Atom Count | 9 | Cactvs 3.4.6.11 nih.gov |

L Ornithine S Fundamental Roles in Cellular and Organismal Biochemistry Non Human, Non Clinical Focus

Role in Nitrogen Metabolism Cycles

L-ornithine is a critical node in the management of nitrogen, a vital element for all life. It participates in cycles that detoxify ammonia (B1221849) and serves as a junction connecting various amino acid metabolic pathways.

Intermediary Role in the Urea (B33335) Cycle and Ammonia Assimilation

In many terrestrial animals, L-ornithine is a key intermediary in the urea cycle, a metabolic pathway that converts toxic ammonia into the less harmful compound, urea, for excretion. lumenlearning.comcuny.edulibretexts.org This cycle, also known as the ornithine cycle, primarily occurs in the liver of ureotelic organisms. cuny.edubiocrates.com L-ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form citrulline, which is then further metabolized to arginine. wikipedia.org The enzyme arginase subsequently cleaves arginine to regenerate L-ornithine and produce urea. wikipedia.orgsigmaaldrich.com The cycle is compartmentalized, with the initial reactions, including the formation of citrulline from ornithine, taking place in the mitochondria, and the subsequent steps occurring in the cytosol. lumenlearning.comcuny.edu L-ornithine is then transported back into the mitochondria to begin the cycle anew. biocrates.com

In plants and various microorganisms, nitrogen assimilation involves the conversion of inorganic nitrogen, such as nitrate (B79036) or ammonia, into organic compounds like amino acids. wikipedia.orgbyjus.com In some bacteria, arginine catabolism via an arginase pathway produces ornithine and urea. csic.es The released ammonium (B1175870) can then be reassimilated into glutamine and glutamate (B1630785) via the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. oup.com Cyanobacteria possess a distinct ornithine-ammonia cycle (OAC) that facilitates the rapid remobilization of nitrogen reserves under starvation conditions and efficient nitrogen assimilation when the nutrient is available. nih.gov This cycle utilizes a novel arginine dihydrolase to convert arginine into ornithine and ammonia. nih.gov

Cross-Talk with Other Amino Acid Metabolic Pathways

L-ornithine's metabolic significance extends beyond the urea cycle, as it sits (B43327) at a crossroads, connecting with the metabolic pathways of several other amino acids, most notably arginine, proline, and glutamate. sigmaaldrich.comusda.govmetwarebio.com

Arginine: L-ornithine is the direct precursor for arginine synthesis in the urea cycle and is also the product of arginine degradation by the enzyme arginase. wikipedia.orgsigmaaldrich.com This reciprocal relationship places ornithine at the heart of arginine homeostasis. In many organisms, the availability of ornithine can regulate the flux towards either urea production or arginine synthesis for other purposes, such as protein synthesis. usda.gov

Glutamate: In many organisms, glutamate is the primary source for ornithine biosynthesis. usda.gov Conversely, ornithine can be catabolized to glutamate via the intermediate glutamate-γ-semialdehyde, a reaction catalyzed by ornithine aminotransferase. nih.govajol.info This interconversion links the urea cycle and nitrogen disposal with the central amino acid metabolism pool.

Proline: Ornithine can be converted to proline, another important amino acid, through the action of ornithine cyclodeaminase in some bacteria or via glutamate-γ-semialdehyde in other organisms. csic.esajol.info The function of arginase in tissues that lack a complete urea cycle is often directed towards producing ornithine specifically for proline and glutamate synthesis. ajol.info

This intricate network of interconnected pathways highlights L-ornithine as a key regulatory metabolite, influencing the flow of nitrogen and carbon through central metabolism. usda.gov Increased metabolic conversion of ornithine into its various products can significantly impact the cellular pools of other related amino acids. oup.com

Comparative Biochemistry of Ornithine Metabolism Across Species (Excluding Human)

The strategies for nitrogen excretion and the role of L-ornithine vary significantly across different animal groups, reflecting adaptations to their specific environments and physiological needs.

| Organism Group | Primary Nitrogenous Waste | Urea Cycle/Ornithine Metabolism Characteristics | Key Findings |

| Ureotelic Mammals | Urea | Fully functional urea (ornithine) cycle in the liver. lumenlearning.comlibretexts.org | L-ornithine is a crucial intermediate for detoxifying ammonia to urea. cuny.edubiocrates.com |

| Birds & Reptiles | Uric Acid | Lack a complete urea cycle; cannot synthesize arginine de novo. lumenlearning.comredalyc.org | Arginase activity is present, but its primary role is likely the production of ornithine for proline and polyamine synthesis, not urea production for excretion. ajol.inforedalyc.org |

| Fish | Ammonia (Ammonotelic) or Urea (Ureotelic) | Varies by species and environmental conditions. Some fish are ammonotelic, directly excreting ammonia. lumenlearning.com Others, particularly in specific conditions, can produce urea. libretexts.org | In many fish, arginase functions to produce ornithine for pathways other than a full urea cycle, such as proline and glutamate synthesis. ajol.info Thermal stress in some fish species has been shown to alter the metabolism of arginine and ornithine. mdpi.com |

| Insects | Uric Acid | Generally lack a functional urea cycle for arginine synthesis. researchgate.netnih.gov Arginase is conserved in most, but not all, insect orders. researchgate.netnih.gov | Arginase cleaves dietary arginine to ornithine and urea. uky.edu Ornithine is a precursor for proline and polyamines, which are essential for processes like cell division. researchgate.netnih.gov Some insects cannot produce spermine (B22157) from ornithine-derived precursors. nih.gov |

| Bacteria/Cyanobacteria | Varies | Can utilize arginine degradation pathways that produce ornithine. csic.es Cyanobacteria possess a unique ornithine-ammonia cycle (OAC) for nitrogen storage and remobilization. nih.gov | Ornithine can be a source of proline and glutamate. csic.es The OAC provides a fitness advantage in environments with fluctuating nitrogen availability. nih.gov |

Precursor in Polyamine Biosynthesis Pathways

Beyond nitrogen metabolism, L-ornithine is the indispensable starting material for the synthesis of polyamines, a class of small, positively charged molecules essential for a multitude of cellular functions. creative-proteomics.commdpi.com

Decarboxylation by Ornithine Decarboxylase and Polyamine Flux

The committed and rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to produce the diamine putrescine. mdpi.comresearchgate.netwikipedia.org This reaction is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, ornithine decarboxylase (ODC). mdpi.com

Once formed, putrescine is converted into the higher polyamines, spermidine (B129725) and spermine, through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine. mdpi.com The metabolic flux through this pathway, meaning the rate at which ornithine is converted to polyamines, is tightly linked to the cell's proliferative status. nih.gov Rapidly growing cells exhibit high ODC activity and a significant flow of metabolites through the polyamine synthesis pathway to support the demands of cell division and growth. creative-proteomics.comnih.gov

Regulation of Polyamine Levels and Cellular Processes (Non-Clinical)

Given the critical role of polyamines, their intracellular concentrations are meticulously regulated, primarily through the control of ODC activity. researchgate.netscispace.com A key mechanism is a negative feedback loop involving polyamines themselves. scispace.comjst.go.jp High levels of polyamines induce the synthesis of a unique protein called antizyme. jst.go.jpmicrobialcell.com

Antizyme binds directly to the ODC monomer, preventing the formation of the active enzyme dimer and targeting it for degradation by the 26S proteasome in a ubiquitin-independent manner. jst.go.jpmicrobialcell.com This ensures that as polyamine levels rise, the key enzyme for their synthesis is inhibited and destroyed, thus maintaining homeostasis.

Polyamines are profoundly implicated in a wide range of fundamental cellular processes:

Cell Growth and Proliferation: Polyamines are essential for cell division and growth in all organisms, from bacteria to fungi and animals. mdpi.comresearchgate.netaging-us.com

Nucleic Acid Stabilization: As polycations, they bind to negatively charged molecules like DNA and RNA, helping to stabilize their structure. microbialcell.comaging-us.com

Gene Expression: They can modulate gene expression at both the transcriptional and translational levels. scientificarchives.commdpi.com

Protein Synthesis: Polyamines are involved in the regulation of protein synthesis. researchgate.netscientificarchives.com

The intricate regulation of the ODC enzyme underscores the importance of maintaining appropriate polyamine levels, as their over- or under-accumulation can be detrimental to the cell. microbialcell.com

Involvement in Secondary Metabolite Synthesis

L-ornithine, a non-proteinogenic amino acid, serves as a critical precursor for a diverse array of secondary metabolites in microorganisms and plants. nih.govusda.gov These compounds are not essential for primary growth but play crucial roles in ecological interactions, such as nutrient acquisition and defense. wikipedia.org The metabolic pathways branching from L-ornithine lead to the synthesis of structurally complex and biologically active molecules, including siderophores, alkaloids, and antibiotics. nih.govoup.com

Biosynthesis of Siderophores and Other Natural Products

L-ornithine is a fundamental building block in the biosynthesis of numerous secondary metabolites, most notably the hydroxamate class of siderophores produced by fungi and bacteria. nih.govresearchgate.net These iron-chelating molecules are vital for microbial survival in iron-limited environments. rsc.org Additionally, L-ornithine serves as a precursor for certain alkaloids and peptide antibiotics. oup.comfrontiersin.org

The initial and committing step in the biosynthesis of most fungal and many bacterial hydroxamate siderophores is the N⁵-hydroxylation of L-ornithine. researchgate.netjmb.or.kr This reaction is catalyzed by a flavin-dependent monooxygenase, often referred to as L-ornithine N⁵-oxygenase (e.g., SidA in Aspergillus fumigatus), which utilizes NADPH and molecular oxygen. uniprot.orgrsc.org The resulting product, N⁵-hydroxy-L-ornithine, is the central intermediate that is subsequently modified and assembled into the final siderophore structure. researchgate.netrsc.org

In fungi, N⁵-hydroxy-L-ornithine undergoes acylation, where an acyl group (such as acetyl or anhydromevalonyl) is transferred to the N⁵-hydroxy group. rsc.org For instance, in the biosynthesis of ferrichrome in Aspergillus fumigatus, the transacetylase SidL acetylates N⁵-hydroxy-L-ornithine. rsc.orguniprot.org In the synthesis of fusarinine (B1175079) C and triacetylfusarinine C (TAFC), a different acyltransferase, SidF, is involved. uniprot.org These acylated monomers are then assembled, often by non-ribosomal peptide synthetases (NRPSs), into cyclic or linear peptides. researchgate.net For example, ferrichrome is a cyclic hexapeptide composed of three repeating units of N⁵-acetyl-N⁵-hydroxy-L-ornithine and three glycine (B1666218) residues. rsc.org

Bacterial siderophore biosynthesis follows a similar logic. In Rhizobium sp., the biosynthesis of the cyclic trihydroxamate siderophore vicibactin begins with the VbsO enzyme, an L-ornithine N⁵-hydroxylase. acs.org The subsequent steps involve acylation by VbsA, epimerization at the C2 position by VbsL, and finally cyclotrimerization by the NRPS module VbsS. acs.orgnih.gov In Streptomyces coelicolor, the biosynthesis of the siderophore coelichelin (B1225944) also starts with the hydroxylation of the δ-amino group of L-ornithine, catalyzed by the monooxygenase CchB. rsc.orgresearchgate.net

Beyond siderophores, L-ornithine is a precursor to other natural products. In some Bacillus species, the D-ornithine component of the antibiotic bacitracin is formed from L-ornithine through the action of an epimerase domain within the bacitracin synthetase complex. oup.com In plants, L-ornithine is a precursor for various alkaloids, a diverse group of nitrogen-containing compounds that often serve as defense agents. frontiersin.orgslu.se